2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM-40876, also known as Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-methyl-, hydroxide, inner salt, S-oxide, (6R-(6alpha,7beta(Z)))-, is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM-40876 involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:
Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a thiazolidine ring and a beta-lactam ring.
Introduction of the side chains: The amino and carboxylic acid groups are introduced through acylation reactions.
Oxidation and methylation: The final steps involve oxidation to introduce the S-oxide group and methylation to form the pyridinium salt.
Industrial Production Methods
Industrial production of CM-40876 typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
CM-40876 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different side chains, potentially enhancing its antibacterial properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution reagents: Various acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CM-40876 with modified antibacterial properties. These derivatives are often tested for enhanced efficacy against resistant bacterial strains.
Scientific Research Applications
CM-40876 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use CM-40876 to study bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: CM-40876 is used in the pharmaceutical industry for the development of new antibiotic formulations.
Mechanism of Action
CM-40876 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa.
Uniqueness of CM-40876
CM-40876 is unique due to its resistance to hydrolysis by beta-lactamases, making it effective against beta-lactamase-producing bacteria. This property enhances its efficacy against resistant bacterial strains .
Properties
CAS No. |
116763-49-6 |
---|---|
Molecular Formula |
C23H24N6O8S3 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C23H24N6O8S3/c1-23(2,21(34)35)37-27-14(13-9-39-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)11(10-40(36)19(15)29)8-38-12-4-6-28(3)7-5-12/h4-7,9,15,19H,8,10H2,1-3H3,(H4-,24,25,26,30,32,33,34,35)/b27-14+/t15-,19-,40?/m0/s1 |
InChI Key |
HCCFUFNFJIUPHS-UMIMETMPSA-N |
SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O |
Isomeric SMILES |
CC(C)(C(=O)[O-])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O |
Synonyms |
CM 40876 CM-40876 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.